FAM phosphoramidite, 6-isomer
Overview
Description
FAM phosphoramidite, 6-isomer, is a standard fluorescein (FAM) phosphoramidite used for 5’-terminal oligonucleotide labeling . It is an optically pure isomer, not a mixture . This highly purified amidite reagent ensures excellent coupling results with various synthesizers .
Synthesis Analysis
The 6-FAM™ Dye Phosphoramidite is used for the 5’ attachment of FAM™ dye during oligonucleotide synthesis . The label is treated as if it were simply another base: It is inserted at the appropriate place in the sequence and incorporated automatically . On-instrument labeling typically saves hours of post-synthesis manual processing .Molecular Structure Analysis
The molecular formula of FAM phosphoramidite, 6-isomer is C46H58N3O10P . Its molecular weight is 843.94 .Chemical Reactions Analysis
The FAM phosphoramidite, 6-isomer is a modifying reagent for the synthesis of labeled with fluorescein oligonucleotides . For the purpose of the introduction of fluorescent labels, this type of phosphoramidites is obtained with a 6-aminohexanoate linkage as a spacer between the skeleton and the functional group .Physical And Chemical Properties Analysis
FAM phosphoramidite, 6-isomer has good solubility in acetonitrile and DCM . Its spectral properties include an excitation/absorption maximum at 492 nm and an emission maximum at 517 nm .Scientific Research Applications
Oligonucleotide Labeling :
- Kvach et al. (2013) detailed the preparation of 5- and 6-carboxy derivatives of xanthene fluorescent dyes like FAM, and their conversion to phosphoramidite reagents for oligonucleotide labeling. The use of these dyes in DNA labeling is significant for various molecular biology applications, including gene sequencing and diagnostic assays (Kvach et al., 2013).
Fluorescent Dye Phosphoramidite Labelling :
- A 1992 study by Theisen, McCollum, and Andrus developed fluorescein phosphoramidites (FAM) for automated DNA synthesizers. This development allows the labeling of oligonucleotides with fluorescent dyes, which is crucial for DNA analysis and sequencing technologies (Theisen, McCollum, & Andrus, 1992).
DNA Synthesis and Duplex Stability :
- Research by Delaney and Greenberg (2002) focused on the synthesis of oligonucleotides and the thermal stability of duplexes containing specific nucleoside analogues. They used a beta-C-nucleoside of Fapy.dG, introduced into oligonucleotides via its beta-cyanoethyl phosphoramidite, indicating the role of FAM phosphoramidites in studying DNA stability and synthesis (Delaney & Greenberg, 2002).
Mass Determination and Analysis :
- Harusawa et al. (2006) detailed a method for accurate molecular weight measurements of phosphoramidites, including FAM phosphoramidites, using mass spectrometry. This research contributes significantly to the field of oligonucleotide synthesis, where precise molecular measurements are crucial (Harusawa et al., 2006).
DNA Sequencing Applications :
- Seo et al. (2003) utilized "click chemistry" for the construction of FAM-labeled single-stranded DNA, which was successfully used in DNA sequencing. This method illustrates the practical application of FAM phosphoramidites in modern genomic research (Seo, Li, Ruparel, & Ju, 2003).
Safety And Hazards
Future Directions
The 6-FAM™ Dye Phosphoramidite is designed for detection and analysis of labeled PCR products on ABI PRISM™ genetic analysis systems . It is equally useful in applications historically employing isotopic labels . This suggests that it could be used in future research and development in the field of genetic analysis.
properties
IUPAC Name |
[6-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H58N3O10P/c1-29(2)49(30(3)4)60(55-25-15-22-47)54-24-14-12-11-13-23-48-40(50)31-16-19-34-37(26-31)46(59-41(34)51)35-20-17-32(56-42(52)44(5,6)7)27-38(35)58-39-28-33(18-21-36(39)46)57-43(53)45(8,9)10/h16-21,26-30H,11-15,23-25H2,1-10H3,(H,48,50) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPYJVWEJNTXLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC2=C(C=C1)C(=O)OC23C4=C(C=C(C=C4)OC(=O)C(C)(C)C)OC5=C3C=CC(=C5)OC(=O)C(C)(C)C)OCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H58N3O10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728831 | |
Record name | 6-Fluorescein Phosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
843.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluorescein Phosphoramidite | |
CAS RN |
204697-37-0 | |
Record name | 6-Fluorescein Phosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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